1-Bromo-4,5-dichloro-2-methylbenzene
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Overview
Description
1-Bromo-4,5-dichloro-2-methylbenzene is a halogenated aromatic compound belonging to the family of toluenes. It is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, making it a versatile intermediate in various chemical processes. This compound is a colorless liquid used in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Bromo-4,5-dichloro-2-methylbenzene typically involves the bromination of 4,5-dichlorotoluene. One common method is the photochemical benzylic bromination using in situ generated bromine (Br2) in a continuous flow mode. This process involves the use of a bromine generator with sodium bromate (NaBrO3) and hydrobromic acid (HBr) under irradiation with 405 nm LEDs . The reaction conditions are optimized to achieve high mass efficiency and throughput.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure uniform irradiation and efficient mass transfer. The bromination reaction is carried out under controlled conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,5-dichloro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the aromatic ring into a saturated ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products
Substitution: Formation of various substituted toluenes.
Oxidation: Production of 2-bromo-4,5-dichlorobenzoic acid or 2-bromo-4,5-dichlorobenzaldehyde.
Reduction: Formation of 4,5-dichlorotoluene or fully reduced cyclohexane derivatives.
Scientific Research Applications
1-Bromo-4,5-dichloro-2-methylbenzene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-dichloro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-dichlorotoluene
- 2,4-Dichlorotoluene
- 2,5-Dichlorotoluene
- 4-Bromo-2,5-dichlorobenzoic acid
Uniqueness
1-Bromo-4,5-dichloro-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Compared to other halogenated toluenes, it offers a unique combination of bromine and chlorine atoms that can be selectively manipulated in synthetic processes .
Properties
IUPAC Name |
1-bromo-4,5-dichloro-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOIRRSQILKCTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572098 |
Source
|
Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204930-36-9 |
Source
|
Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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